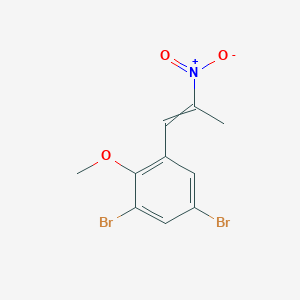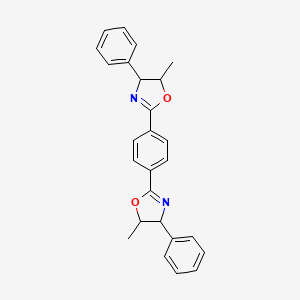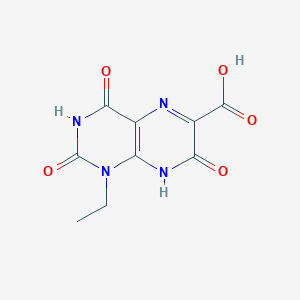![molecular formula C15H18NO2P B14185014 2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol CAS No. 917752-97-7](/img/structure/B14185014.png)
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol is a chemical compound with the molecular formula C15H18NO2P It is a phosphorylated derivative of pyridine, which is a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol typically involves the reaction of pyridine derivatives with benzyl phosphorochloridate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphoryl group can be reduced to a phosphine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl(pyridin-2-yl)phosphoryl ketone or aldehyde.
Reduction: Formation of benzyl(pyridin-2-yl)phosphine.
Substitution: Formation of various alkyl or aryl derivatives of the compound.
Applications De Recherche Scientifique
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-yl)propan-2-ol
- Benzyl(pyridin-2-yl)phosphine
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol is unique due to the presence of both a phosphoryl group and a benzyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
917752-97-7 |
|---|---|
Formule moléculaire |
C15H18NO2P |
Poids moléculaire |
275.28 g/mol |
Nom IUPAC |
2-[benzyl(pyridin-2-yl)phosphoryl]propan-2-ol |
InChI |
InChI=1S/C15H18NO2P/c1-15(2,17)19(18,14-10-6-7-11-16-14)12-13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3 |
Clé InChI |
GCBQMCUBNKIVKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(O)P(=O)(CC1=CC=CC=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)
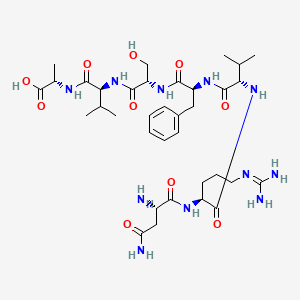
![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
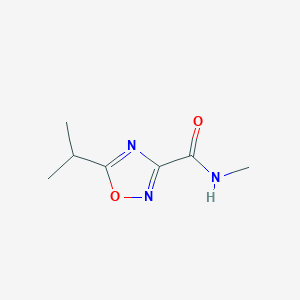
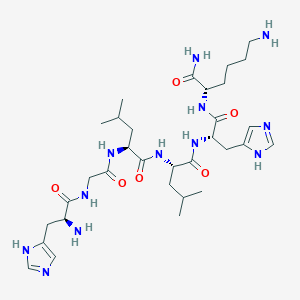
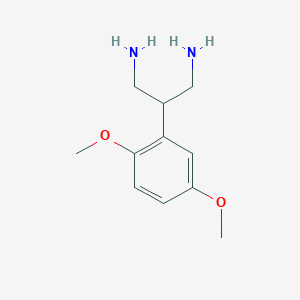
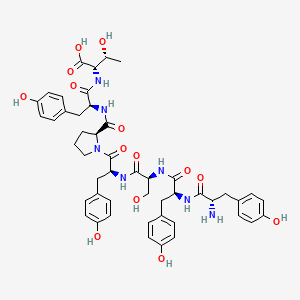
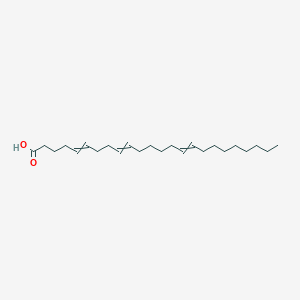
![(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14184980.png)
![(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate](/img/structure/B14184991.png)
![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)
